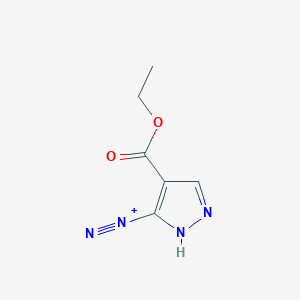
4-ethoxycarbonyl-1H-pyrazole-5-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is a diazonium compound derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium typically involves the diazotization of 4-ethoxycarbonyl-3-methyl-1H-pyrazole. This process is carried out by treating the pyrazole derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound, as it can decompose at higher temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazonium salt production apply. These include maintaining low temperatures and using stabilizing agents to prevent decomposition. The compound can be produced in batch processes, with careful monitoring of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products Formed
Substitution Reactions: Halogenated pyrazoles, hydroxypyrazoles, and cyanopyrazoles.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive derivatives.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Wirkmechanismus
The mechanism of action of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological activities . The specific molecular targets and pathways involved depend on the nature of the substituents and the type of reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxycarbonyl-1-phenyl-1H-pyrazole-5-diazonium
- 3-Methyl-1H-pyrazole-5-diazonium
- 4-Carboxy-1H-pyrazole-5-diazonium
Uniqueness
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
73981-24-5 |
|---|---|
Molekularformel |
C6H7N4O2+ |
Molekulargewicht |
167.15 g/mol |
IUPAC-Name |
4-ethoxycarbonyl-1H-pyrazole-5-diazonium |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2H2,1H3/p+1 |
InChI-Schlüssel |
WOHJVWMEKKUYHC-UHFFFAOYSA-O |
Kanonische SMILES |
CCOC(=O)C1=C(NN=C1)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















